molecular formula C29H24O4 B8246745 2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)

2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)

Cat. No.: B8246745
M. Wt: 436.5 g/mol
InChI Key: LSNHDNGJVLJYIG-UHFFFAOYSA-N
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Description

2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) is a complex organic compound with the molecular formula C29H24O4 It is characterized by the presence of a spirobi[fluorene] core, which is a bicyclic structure, and two ethan-1-ol groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) typically involves the following steps:

    Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors to form the spirobi[fluorene] structure.

    Attachment of Ethan-1-ol Groups: The ethan-1-ol groups are introduced through etherification reactions, where hydroxyl groups react with suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to cellular processes and molecular interactions.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol): Similar structure but different positions of the ether linkages.

    9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy)bis(ethanol): Another variant with different substitution patterns.

Uniqueness

2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[[1'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-1-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O4/c30-15-17-32-25-13-5-9-21-19-7-1-3-11-23(19)29(27(21)25)24-12-4-2-8-20(24)22-10-6-14-26(28(22)29)33-18-16-31/h1-14,30-31H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNHDNGJVLJYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C(=CC=C6)OCCO)C(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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